

Technical Guide: 2,5-bis(5-bromothiophen-2-yl)thiophene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2,5-bis(5-bromothiophen-2-yl)thiophene
Cat. No.:	B1295787

[Get Quote](#)

CAS Number: 98057-08-0

This technical guide provides a comprehensive overview of **2,5-bis(5-bromothiophen-2-yl)thiophene**, a key building block in the field of organic electronics. It is intended for researchers, scientists, and professionals involved in materials science and the development of organic semiconducting materials.

Chemical and Physical Properties

2,5-bis(5-bromothiophen-2-yl)thiophene, also known as 5,5"-Dibromo-2,2':5',2"-terthiophene, is a brominated derivative of α -terthiophene.^{[1][2]} Its chemical structure consists of a central thiophene ring connected to two 5-bromothiophen-2-yl units at its 2 and 5 positions. This compound is a crucial intermediate for the synthesis of advanced semiconducting small molecules, oligomers, and conjugated polymers.^{[2][3][4]}

Table 1: General Properties of **2,5-bis(5-bromothiophen-2-yl)thiophene**

Property	Value	Reference
CAS Number	98057-08-0	[1] [2]
Molecular Formula	C ₁₂ H ₆ Br ₂ S ₃	[1] [2] [3] [4]
Molecular Weight	406.17 g/mol	[3] [4]
IUPAC Name	2,5-bis(5-bromothiophen-2-yl)thiophene	[1]
Synonyms	5,5"-Dibromo-2,2':5',2"-terthiophene, 2,5-Bis(5-bromo-2-thienyl)thiophene	[1] [2]

Table 2: Crystallographic Data[\[3\]](#)[\[4\]](#)

Parameter	Value
Crystal System	Orthorhombic
Space Group	Pcc2
Cell Dimensions	a = 7.6216 (16) Å, b = 30.003 (6) Å, c = 5.8841 (13) Å
Volume	1345.5 (5) Å ³
Z	4
Density (calculated)	2.005 Mg m ⁻³
Temperature	173 K
R-factor	0.053
wR-factor	0.114

Experimental Protocols

Synthesis of 2,5-bis(5-bromothiophen-2-yl)thiophene

A common synthetic route involves the direct bromination of α-terthiophene.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Protocol 1: Bromination using N-Bromosuccinimide (NBS) in Chloroform[3][4]

- Dissolve α -terthiophene in chloroform to create a solution.
- Add two equivalents of N-bromosuccinimide (NBS) to the solution.
- Stir the reaction mixture at room temperature for 2 hours.
- After the reaction is complete, perform an aqueous extraction to remove impurities.
- Evaporate the chloroform to obtain the crude product.
- Recrystallize the product twice from hexanes to yield pure **2,5-bis(5-bromothiophen-2-yl)thiophene** crystals.

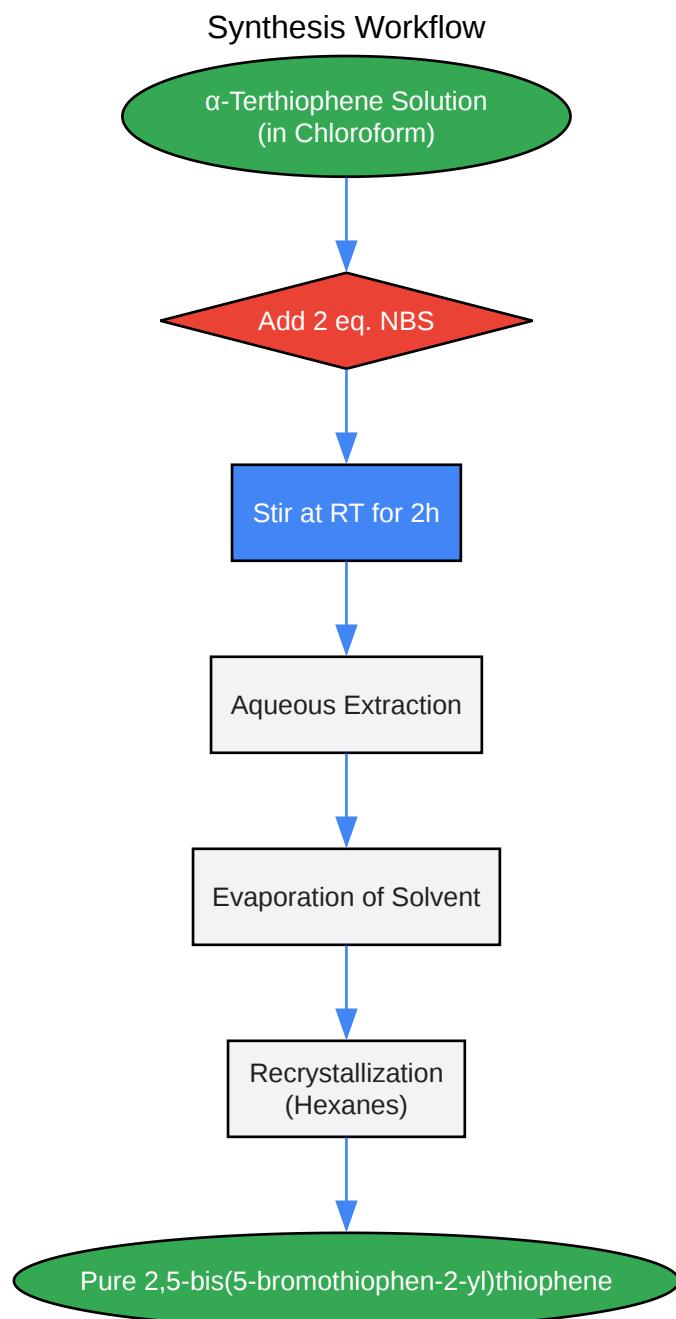
Protocol 2: Bromination using N-Bromosuccinimide (NBS) in DMF[2]

An alternative reported method involves the bromination of α -terthiophene with N-Bromosuccinimide in a N,N-dimethylformamide (DMF) solvent.

Applications in Materials Science

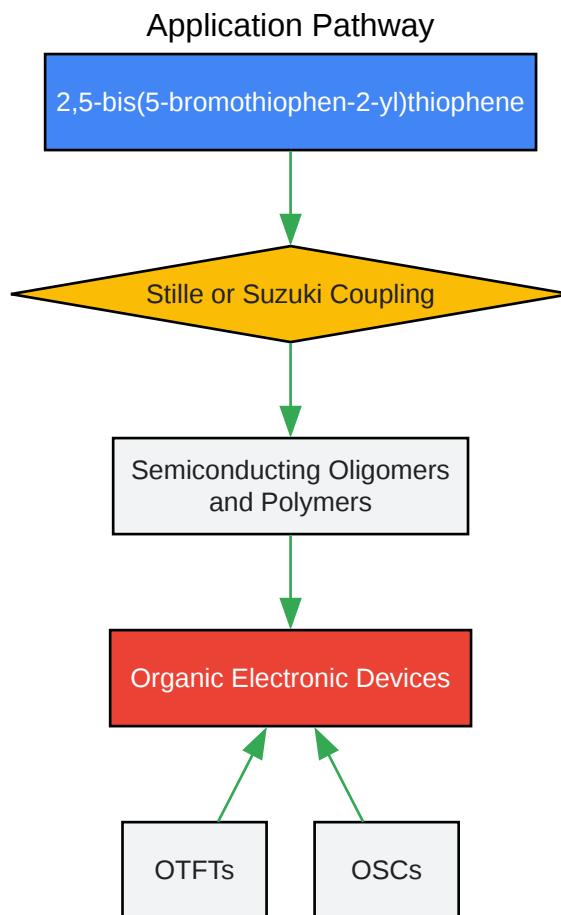
Dibromothiophenes are fundamental building blocks in materials chemistry.[3][4] **2,5-bis(5-bromothiophen-2-yl)thiophene** is primarily utilized in the synthesis of various thiophene oligomers and polymers through coupling reactions such as Stille and Suzuki couplings.[3][4] These resulting materials are investigated for their potential as semiconductors in organic electronic devices.

Applications include:


- Organic Thin-Film Transistors (OTFTs): The compound is a precursor for active layer materials in OTFTs. For instance, pyrene end-capped oligomers synthesized from this molecule have shown promising field-effect mobility.[2]
- Organic Solar Cells (OSCs): It serves as a monomer for creating conjugated polymers used in the photoactive layers of OSCs.[2]

Role in Drug Development and Signaling Pathways

While thiophene derivatives, in general, exhibit a wide range of pharmacological activities and are present in numerous FDA-approved drugs, there is currently no specific information in the reviewed literature detailing the direct application of **2,5-bis(5-bromothiophen-2-yl)thiophene** in drug development or its interaction with specific biological signaling pathways.^{[5][6]} Its primary application remains in the field of materials science.


Visualizations

Caption: Molecular structure of **2,5-bis(5-bromothiophen-2-yl)thiophene**.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **2,5-bis(5-bromothiophen-2-yl)thiophene**.

[Click to download full resolution via product page](#)

Caption: Application pathway from monomer to electronic devices.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5,5"-Dibromo-2,2':5',2"-terthiophene | C₁₂H₆Br₂S₃ | CID 176690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ossila.com [ossila.com]
- 3. 2,5-Bis(5-bromo-2-thienyl)thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]
- 5. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: 2,5-bis(5-bromothiophen-2-yl)thiophene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1295787#cas-number-for-2-5-bis-5-bromothiophen-2-yl-thiophene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com